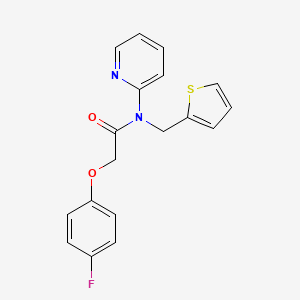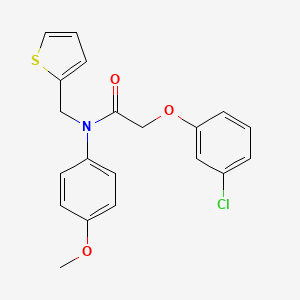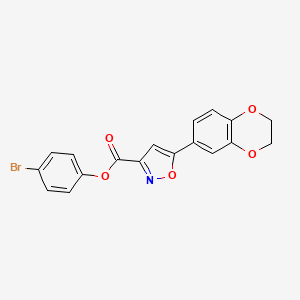
2-(4-fluorophenoxy)-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Fluorophenoxy)-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide is a complex organic compound that features a combination of fluorophenoxy, pyridinyl, and thiophenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenoxy)-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic Substitution: This involves the reaction of 4-fluorophenol with a suitable acylating agent to form 4-fluorophenoxyacetyl chloride.
Amidation: The 4-fluorophenoxyacetyl chloride is then reacted with 2-aminopyridine and thiophen-2-ylmethanamine under controlled conditions to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(4-Fluorophenoxy)-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the phenoxy ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Sodium methoxide, potassium tert-butoxide.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted Phenoxy Compounds: From nucleophilic substitution reactions.
科学研究应用
2-(4-Fluorophenoxy)-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of 2-(4-Fluorophenoxy)-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-(4-Chlorophenoxy)-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide
- 2-(4-Bromophenoxy)-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide
- 2-(4-Methylphenoxy)-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide
Uniqueness
2-(4-Fluorophenoxy)-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable molecule in various research applications.
属性
分子式 |
C18H15FN2O2S |
|---|---|
分子量 |
342.4 g/mol |
IUPAC 名称 |
2-(4-fluorophenoxy)-N-pyridin-2-yl-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C18H15FN2O2S/c19-14-6-8-15(9-7-14)23-13-18(22)21(12-16-4-3-11-24-16)17-5-1-2-10-20-17/h1-11H,12-13H2 |
InChI 键 |
KEQZBLOJLGJKHQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)N(CC2=CC=CS2)C(=O)COC3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-(2-methylphenyl)pyridine-3-carboxamide](/img/structure/B14986408.png)
![1-[(4-methylbenzyl)sulfonyl]-N-[3-(prop-2-en-1-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B14986416.png)
![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14986420.png)
![ethyl 2-[({1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14986424.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-ethoxybenzamide](/img/structure/B14986439.png)
![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-cyclopentyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B14986450.png)
![5-{[4-(benzyloxy)benzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B14986457.png)

![N-(4-methoxybenzyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14986464.png)
![N-(4-chlorophenyl)-4,6-dimethyl-2-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)pyridine-3-carboxamide](/img/structure/B14986465.png)
![5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(2-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide](/img/structure/B14986479.png)
![Methyl 4-({4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate](/img/structure/B14986492.png)
![5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B14986493.png)
